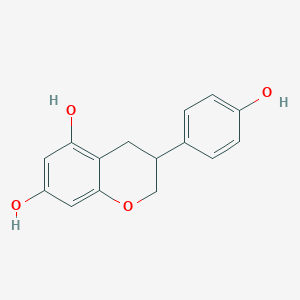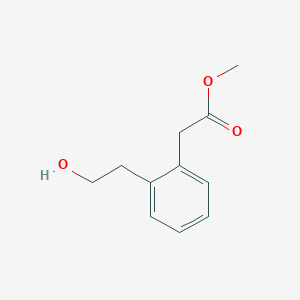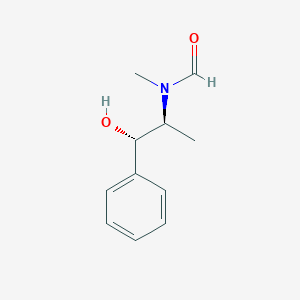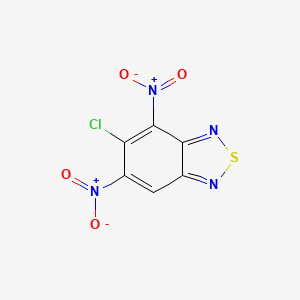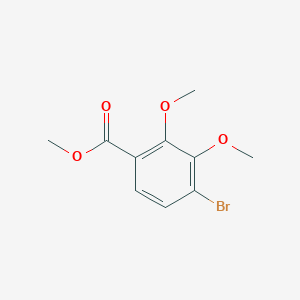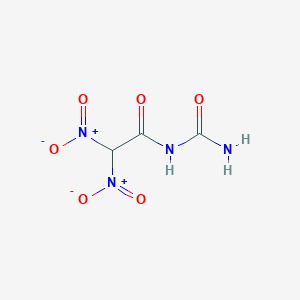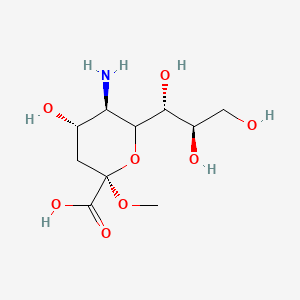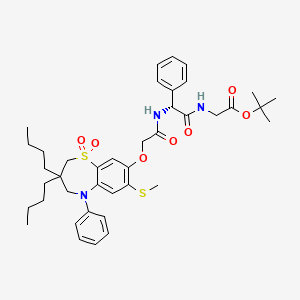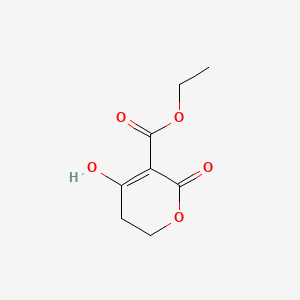
Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate is a chemical compound belonging to the class of 2H-pyrans This compound is characterized by its unique structure, which includes a pyran ring fused with a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate typically involves the reaction of ethyl acetoacetate with aldehydes under acidic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyran ring. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst and ethanol as a solvent, with the reaction being carried out under reflux for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-keto-2H-pyran derivatives.
Reduction: Formation of 4-hydroxy-2H-pyran derivatives.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .
Comparaison Avec Des Composés Similaires
2H-Pyran, 3,4-dihydro-: This compound shares the pyran ring structure but lacks the carboxylate group.
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: Similar structure with additional phenyl and dimethyl groups.
Uniqueness: Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H10O5 |
|---|---|
Poids moléculaire |
186.16 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-6-oxo-2,3-dihydropyran-5-carboxylate |
InChI |
InChI=1S/C8H10O5/c1-2-12-7(10)6-5(9)3-4-13-8(6)11/h9H,2-4H2,1H3 |
Clé InChI |
AVXSYBZLQKWWHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(CCOC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
